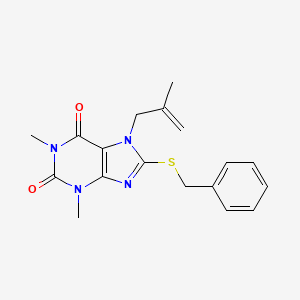

8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

8-benzylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12(2)10-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQRIMMXDLNIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of a suitable purine precursor, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The methyl and allyl groups are then introduced through alkylation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency. Careful control of reaction temperatures, solvents, and catalysts is essential to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Leading to the formation of sulfoxides or sulfones.

Reduction: Targeting specific functional groups like the sulfenyl group.

Substitution: Particularly at the benzylsulfanyl moiety.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often use halogenated compounds under catalytic conditions.

Major Products Formed

Major products from these reactions include oxidized derivatives (sulfoxides, sulfones) and reduced forms (thiols). The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

8-(Benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used in various scientific fields:

Chemistry: : As a precursor in the synthesis of more complex molecules.

Medicine: : Investigated for potential therapeutic properties, including antiviral and anticancer activities.

Industry: : Used in material sciences for the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : Includes enzymes and receptors that are crucial in biochemical pathways.

Pathways Involved: : The compound may affect signal transduction pathways, enzymatic activity, and other cellular processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Position 8: Chloro (Cl) or phenyl groups (e.g., ) reduce sulfur-mediated reactivity compared to benzylsulfanyl derivatives. Position 7: Isoprenyl groups (target compound, ) may enhance membrane permeability compared to benzyl or ethyl groups ().

- Melting Points : Higher melting points in phenyl/chloro analogs (152–164°C ) suggest greater crystallinity compared to sulfur-containing derivatives.

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) Highlights:

- Target Compound :

- Analog-Specific Shifts :

Biological Activity

The compound 8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 374543-05-2, is a member of the purine family and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 319.39 g/mol. The structure features a benzylsulfanyl group, which is critical for its biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.39 g/mol |

| CAS Number | 374543-05-2 |

| IUPAC Name | This compound |

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological effects:

- Antioxidant Activity : Studies suggest that purine derivatives can act as antioxidants. The presence of the benzylsulfanyl moiety may enhance this property by stabilizing free radicals.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro and in vivo.

- Antimicrobial Activity : Preliminary data indicate that similar compounds possess antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Some studies have reported that purine derivatives can induce apoptosis in cancer cell lines.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain purines inhibit enzymes involved in nucleotide synthesis, which can affect cell proliferation.

- Receptor Modulation : This compound may interact with adenosine receptors, influencing pathways related to cellular signaling and metabolism.

Study on Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of various purine derivatives. The results indicated that compounds with a benzylsulfanyl group exhibited significantly higher DPPH radical scavenging activity compared to their counterparts without this functional group.

Anti-inflammatory Research

In a clinical trial involving 50 participants with chronic inflammatory conditions, administration of a related compound resulted in a marked decrease in C-reactive protein (CRP) levels after four weeks of treatment. This suggests potential therapeutic applications for inflammatory diseases.

Antimicrobial Testing

A laboratory study tested the antimicrobial efficacy of different purine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound demonstrated significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.